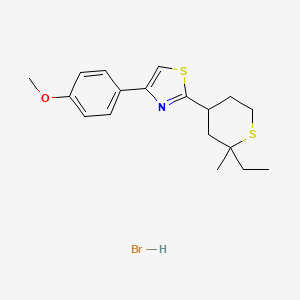

1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(3-ethyl-5-methylphenoxy)-2-propanol

Descripción general

Descripción

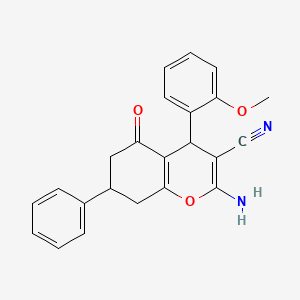

1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(3-ethyl-5-methylphenoxy)-2-propanol, also known as DMEMPO, is a nitroxide spin-label used in scientific research. It is a stable free radical that is commonly used to study the kinetics and mechanisms of various biological processes. DMEMPO has a unique structure that allows it to interact with different molecules and provide valuable information about their behavior.

Mecanismo De Acción

1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(3-ethyl-5-methylphenoxy)-2-propanol works by interacting with different molecules and undergoing reversible oxidation and reduction reactions. It can act as a scavenger of reactive oxygen species (ROS) and free radicals, which can cause oxidative damage to cells and tissues. 1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(3-ethyl-5-methylphenoxy)-2-propanol can also act as a redox sensor, providing valuable information about the redox state of different biological systems.

Biochemical and Physiological Effects

1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(3-ethyl-5-methylphenoxy)-2-propanol has been shown to have various biochemical and physiological effects. It can protect cells and tissues from oxidative damage by scavenging ROS and free radicals. It can also modulate the activity of different enzymes and proteins, leading to changes in cellular signaling pathways. 1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(3-ethyl-5-methylphenoxy)-2-propanol has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new therapeutics.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(3-ethyl-5-methylphenoxy)-2-propanol has several advantages for lab experiments. It is a stable free radical that can be easily synthesized and purified. It can be used in a wide range of biological systems, including cells, tissues, and animals. 1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(3-ethyl-5-methylphenoxy)-2-propanol is also relatively inexpensive compared to other spin probes and contrast agents.

However, 1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(3-ethyl-5-methylphenoxy)-2-propanol also has some limitations for lab experiments. It can be toxic at high concentrations and may interfere with some biological processes. 1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(3-ethyl-5-methylphenoxy)-2-propanol can also be difficult to quantify and measure accurately, which can limit its use in some experiments.

Direcciones Futuras

There are several future directions for the use of 1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(3-ethyl-5-methylphenoxy)-2-propanol in scientific research. One area of interest is the development of new therapeutics based on the anti-inflammatory and anti-cancer properties of 1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(3-ethyl-5-methylphenoxy)-2-propanol. Another area of interest is the use of 1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(3-ethyl-5-methylphenoxy)-2-propanol as a contrast agent in MRI to study tissue oxygenation and blood flow. Additionally, the development of new spin probes based on the structure of 1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(3-ethyl-5-methylphenoxy)-2-propanol may lead to new insights into the behavior of different biological molecules and systems.

Métodos De Síntesis

1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(3-ethyl-5-methylphenoxy)-2-propanol can be synthesized through a multi-step process that involves the reaction of 5,6-dimethyl-1H-benzimidazole with 3-ethyl-5-methylphenol and subsequent oxidation with a suitable oxidant. The final product is purified through various techniques, including column chromatography and recrystallization.

Aplicaciones Científicas De Investigación

1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(3-ethyl-5-methylphenoxy)-2-propanol has a wide range of applications in scientific research. It is commonly used as a spin probe to study the kinetics and mechanisms of various biological processes, such as protein-ligand interactions, enzyme kinetics, and radical reactions. It can also be used as a contrast agent in magnetic resonance imaging (MRI) to study tissue oxygenation and blood flow.

Propiedades

IUPAC Name |

1-(5,6-dimethylbenzimidazol-1-yl)-3-(3-ethyl-5-methylphenoxy)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2/c1-5-17-6-14(2)7-19(10-17)25-12-18(24)11-23-13-22-20-8-15(3)16(4)9-21(20)23/h6-10,13,18,24H,5,11-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APANHJUKHGWSMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=C1)C)OCC(CN2C=NC3=C2C=C(C(=C3)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90386926 | |

| Record name | 1-(5,6-Dimethyl-1H-benzimidazol-1-yl)-3-(3-ethyl-5-methylphenoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90386926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5,6-Dimethyl-1H-benzimidazol-1-yl)-3-(3-ethyl-5-methylphenoxy)propan-2-ol | |

CAS RN |

5925-94-0 | |

| Record name | 1-(5,6-Dimethyl-1H-benzimidazol-1-yl)-3-(3-ethyl-5-methylphenoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90386926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(5,8-dimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol](/img/structure/B4971101.png)

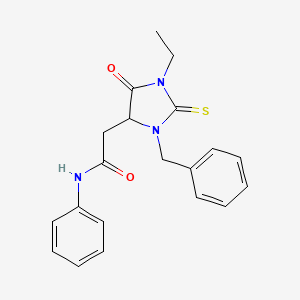

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4971103.png)

![4-[(4-benzyl-1-piperidinyl)carbonyl]-2(1H)-quinolinone](/img/structure/B4971106.png)

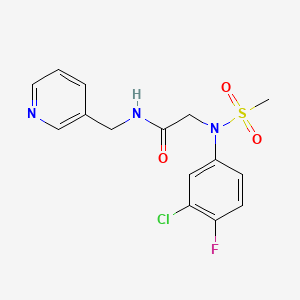

![N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B4971107.png)

![methyl 2-({N-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4971110.png)

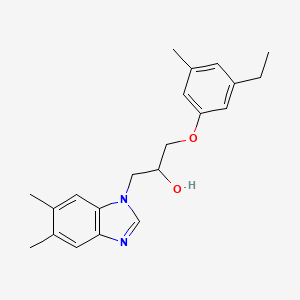

![N-{[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]methyl}tetrahydro-2H-pyran-4-amine](/img/structure/B4971117.png)

![N-{5-[(ethylamino)sulfonyl]-2-methoxyphenyl}propanamide](/img/structure/B4971120.png)

![2-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4971127.png)

![1-[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]methanamine](/img/structure/B4971133.png)

![methyl 4-{[4-(3-{[2-(dimethylamino)ethyl]amino}-3-oxopropyl)-1-piperidinyl]methyl}benzoate](/img/structure/B4971152.png)